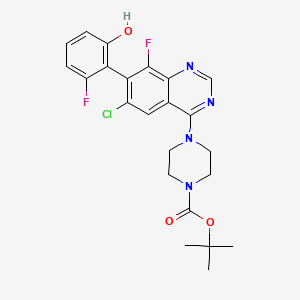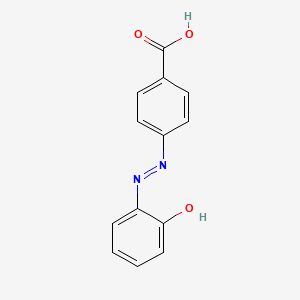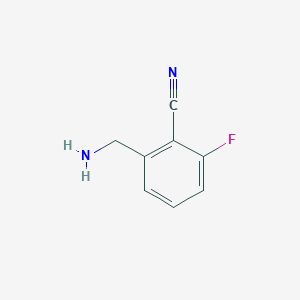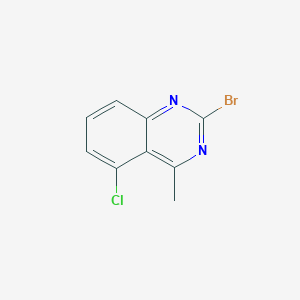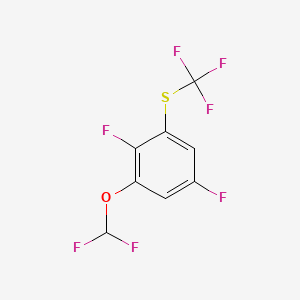
1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene: is a fluorinated aromatic compound with the molecular formula C8H3F7OS and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including high thermal stability, resistance to oxidation, and strong electronegativity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursorsThe difluoromethoxy group can be introduced using difluoromethyl ethers, while the trifluoromethylthio group is often introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethylthio group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioactive molecules due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene is primarily influenced by its fluorinated groups. The strong electronegativity of fluorine atoms affects the compound’s reactivity and interaction with other molecules. The trifluoromethylthio group can act as an electron-withdrawing group, influencing the compound’s overall electronic properties and reactivity in various chemical reactions .
Comparación Con Compuestos Similares
- 1,4-Difluoro-2-methoxy-6-(trifluoromethylthio)benzene
- 1,4-Difluoro-2-difluoromethoxybenzene
- 1,4-Difluoro-2-methoxybenzene
Comparison: 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene is unique due to the presence of both difluoromethoxy and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to oxidation, compared to similar compounds that may lack one or both of these groups .
Propiedades
Fórmula molecular |
C8H3F7OS |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-2,5-difluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-4(16-7(11)12)6(10)5(2-3)17-8(13,14)15/h1-2,7H |
Clave InChI |
DQGMNZGTVKSEPE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OC(F)F)F)SC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


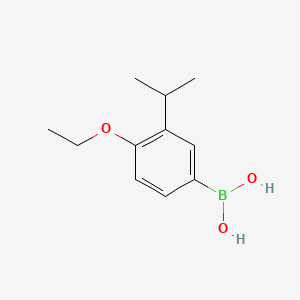
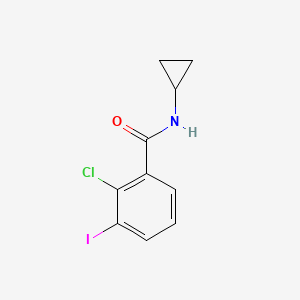
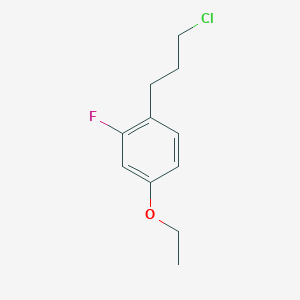
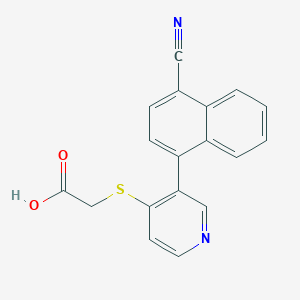

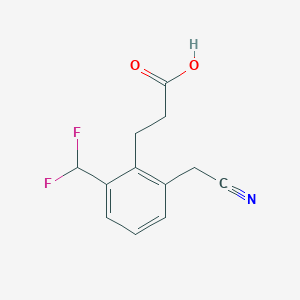


![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)
